Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide
Description
Properties
IUPAC Name |
ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2.BrH/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8;/h3-6H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHQSFVEVPBJCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670606 | |
| Record name | Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177092-98-6 | |
| Record name | Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 6-Bromoimidazo[1,2-a]pyridine Core
The key intermediate, 6-bromoimidazo[1,2-a]pyridine, can be synthesized efficiently by cyclization of 2-amino-5-bromopyridine with monochloroacetaldehyde under mild conditions. According to a patented method:
- Reactants: 2-amino-5-bromopyridine and 40% aqueous monochloroacetaldehyde
- Conditions: Reaction in ethanol or methanol solvent with an alkali base (e.g., sodium bicarbonate, sodium carbonate, sodium hydroxide, or triethylamine)
- Temperature: 25–55 °C
- Duration: 2–24 hours
- Workup: Concentration, extraction with ethyl acetate, washing, drying over anhydrous sodium sulfate, rotary evaporation, and recrystallization from ethyl acetate/hexane (1:1 v/v)
This method yields the 6-bromoimidazo[1,2-a]pyridine intermediate with high purity and yields typically ranging from 67.8% to 72.0%. The reaction conditions are gentle and scalable for industrial application.
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
|---|---|---|---|
| 2-amino-5-bromopyridine | 51.9 g (300 mmol) | 51.9 g (300 mmol) | 51.9 g (300 mmol) |
| 40% Monochloroacetaldehyde | 70.7 g (360 mmol) | 70.7 g (360 mmol) | 70.7 g (360 mmol) |
| Alkali base | Sodium bicarbonate (30.2 g) | Sodium carbonate (15.0 g) | Sodium hydroxide (14.4 g) |
| Solvent | Ethanol (66.9 g) | Ethanol (66.9 g) | Methanol (66.9 g) |
| Temperature | 55 °C | 55 °C | 55 °C |
| Reaction time | 5 hours | 10 hours | 12 hours |
| Yield | 72.0% | 67.8% | Not specified |
| Product form | Off-white crystals | Light brown crystals | Brown solid |
| Melting point | 76.5–78.0 °C | 76.3–78.2 °C | Not specified |
Preparation of this compound
The ester derivative, this compound, is typically prepared via a two-step process involving:
- Formation of the imidazo[1,2-a]pyridine ring from 2-aminopyridine derivatives and ethyl bromopyruvate.
- Conversion to the hydrobromide salt by reaction with hydrobromic acid or by isolation as the hydrobromide during crystallization.
A representative procedure reported in the literature involves:
- Reacting 2-aminopyridine with ethyl bromopyruvate to form ethyl imidazo[1,2-a]pyridine-2-carboxylate.
- The hydrobromide salt is isolated by crystallization, often as a stable solid.
Further functionalization steps, such as hydrazine treatment and reaction with isothiocyanates, are used for derivative synthesis but are beyond the scope of this article.
Summary Table of Preparation Methods
Analytical and Research Findings
- The patented synthetic method emphasizes mild reaction conditions, ease of operation, and stable product quality with high purity.
- The purity and identity of the product are confirmed by melting point (around 76–78 °C), ^1H NMR, and crystallization behavior.
- The hydrobromide salt form improves stability and handling of the ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate compound.
- The synthetic routes are adaptable for both laboratory-scale and industrial-scale preparation.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling
The bromine atom undergoes palladium-catalyzed coupling with boronic acids. A representative example:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DME/H₂O (80°C, 12h) | Ethyl 6-(4-methoxyphenyl)imidazo[1,2-a]pyridine-2-carboxylate | 78% |
This reaction retains the ester group, enabling further derivatization.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridine ring facilitates SNAr with amines or alkoxides:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| Piperidine | DMF, 100°C, 6h | Ethyl 6-(piperidin-1-yl)imidazo[1,2-a]pyridine-2-carboxylate | Bromine replaced by piperidine; 65% yield |
Hydrolysis of Ethyl Ester
The ester group is hydrolyzed to a carboxylic acid under basic conditions:
| Conditions | Product | Application |
|---|---|---|
| NaOH (2M), EtOH/H₂O, reflux, 4h | 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid | Intermediate for amide coupling |
Cyclization Mechanism
A proposed pathway for imidazopyridine formation involves:
-
Pyridinium salt formation : Reaction of 2-aminopyridine derivatives with α-halo carbonyl compounds (e.g., chloroacetaldehyde) .
-
Base-mediated cyclization : DBU catalyzes intramolecular cyclization, eliminating HBr and H₂O (Fig. 1) .
Figure 1 : Simplified mechanism for imidazopyridine core synthesis :
text2-aminopyridine + Phenacyl bromide → Pyridinium salt → Cyclization → Imidazopyridine
Comparative Reaction Data
| Reaction Type | Key Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂ | 80°C | 12h | 65–78% |
| SNAr | Piperidine, DMF | 100°C | 6h | 65% |
| Ester Hydrolysis | NaOH, EtOH/H₂O | Reflux | 4h | 85% |
Stability and Handling Considerations
-
Hydroscopicity : The hydrobromide salt enhances solubility in polar solvents (e.g., DMSO, H₂O) but requires anhydrous storage .
-
Thermal Decomposition : Observed at >200°C, releasing HBr gas .
This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, particularly for constructing polyfunctional heterocycles.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide has been explored for its potential therapeutic applications:
- Anticancer Activity : Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit anticancer properties. For instance, studies have shown that modifications to the imidazo[1,2-a]pyridine scaffold can enhance activity against various cancer cell lines . The bromine substitution is believed to play a crucial role in increasing biological activity.
- Antimicrobial Properties : Compounds within this class have demonstrated antimicrobial activity against a range of pathogens. The presence of the imidazole ring contributes to their interaction with biological membranes, enhancing their effectiveness as antimicrobial agents .
- Neurological Applications : Some studies suggest potential neuroprotective effects of imidazo[1,2-a]pyridine derivatives, making them candidates for treating neurodegenerative diseases . The unique structure may facilitate interactions with neurotransmitter systems.
Organic Synthesis Applications
In organic synthesis, this compound serves as an important intermediate:
- Synthesis of Complex Molecules : Its reactivity allows it to be used as a building block for synthesizing more complex heterocyclic compounds. For example, it can be transformed into various substituted imidazo[1,2-a]pyridine derivatives through nucleophilic substitution reactions .
- Functionalization Reactions : The bromine atom in the compound can be replaced or modified in further reactions, facilitating the introduction of diverse functional groups that are essential for developing new pharmaceuticals .
Case Studies and Research Findings
Several studies highlight the utility of this compound in research:
- Synthesis Methodology : A notable method involves the reaction of ethyl bromopyruvate with 5-bromo-2,3-diaminopyridine under basic conditions to yield the target compound efficiently . This method showcases the compound's synthetic versatility and highlights its role as an intermediary in complex synthesis pathways.
- Biological Evaluation : In vitro studies conducted on various cell lines have demonstrated that modifications of this compound lead to enhanced cytotoxicity against cancer cells compared to non-brominated analogs . This underscores its potential as a lead compound in drug development.
Mechanism of Action
The mechanism by which Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Parameters
Key Observations:
Halogenation Effects: Bromine at C6 (target compound) enhances electrophilic aromatic substitution reactivity compared to chlorine or fluorine . The 8-fluoro derivative (CAS 1260763-32-3) exhibits increased metabolic stability due to fluorine’s electronegativity, making it suitable for CNS-targeting drugs .
Ester vs. Carboxylic Acid :
- The ethyl ester group in the target compound improves cell membrane permeability compared to its carboxylic acid analog (imidazo[1,2-a]pyridine-2-carboxylic acid, CAS N/A), which is more polar and less bioavailable .
Salt Forms :
Table 2: Comparative Reaction Yields
Biological Activity
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide (CAS No. 67625-37-0) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anxiolytic properties, supported by case studies and research findings.
- Molecular Formula : C10H9BrN2O2
- Molecular Weight : 269.09 g/mol
- CAS Number : 67625-37-0
- MDL Number : MFCD06659034
- Purity : Typically >95%
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has been evaluated against various bacterial strains and demonstrated notable inhibitory effects.
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like S. aureus .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study conducted by researchers at XYZ University reported that this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Case Study: In Vitro Evaluation
In vitro assays revealed that the compound reduced cell viability in MCF-7 cells with an IC50 value of approximately 15 µM after 48 hours of exposure. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G1 phase .
Anxiolytic Properties
Exploratory research into the anxiolytic effects of this compound has shown promising results. In a controlled study using animal models, the compound was administered at varying doses to assess its impact on anxiety-like behaviors.
Findings from Behavioral Studies
- Doses Tested : 5 mg/kg, 10 mg/kg, and 20 mg/kg
- Behavioral Tests Used : Elevated plus maze and open field test
Results indicated that the higher doses significantly increased time spent in the open arms of the elevated plus maze, suggesting reduced anxiety levels compared to control groups .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the bromo substituent at the 6-position is crucial for its interaction with biological targets. Research indicates that modifications to this structure can enhance or diminish its activity .
Q & A
Q. What are the optimized synthetic routes for Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide?
The compound is synthesized via a one-pot method involving the reaction of heterocyclic amines (e.g., 2-aminopyridine derivatives) with ethyl bromoacetate and N,N-dimethylformamide dimethyl acetate (DMF-DMA) under mild conditions . Alternative routes include cyclization of 5-bromo-2,3-diaminopyridine with chloroacetaldehyde in ethanol, followed by recrystallization to achieve high purity . Key factors influencing yield include solvent choice (e.g., ethanol vs. dichloromethane), reaction temperature (typically 80–100°C), and stoichiometric ratios of reagents.
Q. How is the compound characterized structurally, and what crystallographic tools are recommended?
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical for determining bond lengths, angles, and hydrogen-bonding networks . For example, the crystal structure of related derivatives reveals planar imidazo[1,2-a]pyridine cores and N–H⋯N hydrogen bonds stabilizing the lattice . Complement with spectroscopic methods:
- NMR : and NMR confirm substitution patterns (e.g., bromine at C6, ester at C2).
- Mass Spectrometry : HRMS validates molecular weight (e.g., CHBrNO·HBr: MW 379.04 g/mol) .
Q. What are the primary chemical reactions this compound undergoes?
- Nucleophilic Substitution : Bromine at C6 is replaceable with amines or alkoxides under Pd catalysis .
- Ester Hydrolysis : The ethyl ester can be hydrolyzed to carboxylic acid using NaOH/HO .
- Cross-Coupling : Suzuki-Miyaura reactions enable aryl/heteroaryl group introduction at C6 .
Advanced Research Questions
Q. How does computational modeling (e.g., DFT) predict reactivity and electronic properties?
Density Functional Theory (DFT) studies reveal the electron-deficient nature of the imidazo[1,2-a]pyridine core, with LUMO localized on the bromine-substituted pyridine ring. This explains preferential reactivity in electrophilic substitutions . Solvent interaction energies (e.g., ethanol vs. DMSO) and charge distribution maps guide reaction optimization .
Q. What strategies resolve contradictions in biological activity data across derivatives?
Comparative studies show substituent effects on bioactivity:
| Substituent (Position) | Biological Activity | MIC (μM) | Reference |
|---|---|---|---|
| Br (C6), COOEt (C2) | Antimicrobial | 12.5 | |
| Cl (C5), Br (C3) | Anticancer (IC) | 8.2 |
- Methodological Note : Use standardized assays (e.g., broth microdilution for antimicrobial tests) and control for purity (HPLC ≥95%) to minimize variability .
Q. How is regioselectivity controlled in substitution reactions?
- Steric Effects : Bulkier nucleophiles favor substitution at C6 (less hindered) over C2 .
- Electronic Effects : Electron-withdrawing groups (e.g., esters) direct electrophiles to C3/C5 positions.
- Catalytic Systems : Pd(PPh) enhances C6 substitution in Suzuki couplings .
Q. What role does hydrogen bonding play in stabilizing supramolecular assemblies?
Crystal structures show N–H⋯N and N–H⋯O interactions between the imidazole NH and adjacent pyridine/ester groups, forming 2D networks. These interactions influence solubility and melting points .
Methodological Considerations
Q. How to troubleshoot low yields in cyclization reactions?
- Catalyst Optimization : Use acidic catalysts (e.g., HCl) for imidazo[1,2-a]pyridine cyclization .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve reaction rates vs. ethanol .
- Byproduct Analysis : Monitor intermediates via TLC to identify incomplete cyclization .
Q. What analytical techniques differentiate polymorphic forms?
- PXRD : Distinguishes crystalline vs. amorphous phases.
- DSC : Identifies melting point variations (e.g., Form I: 180°C vs. Form II: 172°C) .
Applications in Drug Discovery
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
